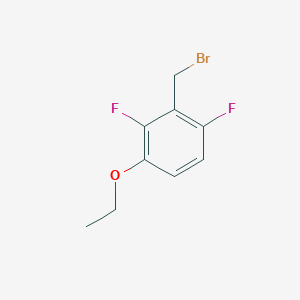

3-乙氧基-2,6-二氟苄基溴

描述

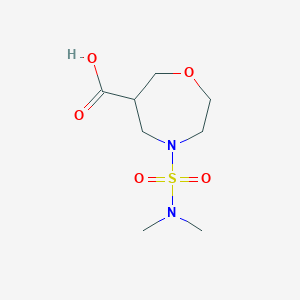

“3-Ethoxy-2,6-difluorobenzyl bromide” is an organic compound . It has a molecular weight of 251.07 . The IUPAC name for this compound is 3-(bromomethyl)-2,4-difluorophenyl ethyl ether .

Synthesis Analysis

The synthesis of similar compounds has been discussed in the literature . For instance, a study describes the use of a modular robotic system for organic synthesis, where the reactor was charged manually with 2,6-difluorobenzyl bromide .Molecular Structure Analysis

The molecular structure of “3-Ethoxy-2,6-difluorobenzyl bromide” can be represented by the InChI code: 1S/C9H9BrF2O/c1-2-13-8-4-3-7(11)6(5-10)9(8)12/h3-4H,2,5H2,1H3 .Physical And Chemical Properties Analysis

“3-Ethoxy-2,6-difluorobenzyl bromide” is a solid at ambient temperature .科学研究应用

在环境和分析化学中的应用

新型溴化阻燃剂:对室内空气、灰尘、消费品和食品中新型溴化阻燃剂 (NBFR) 出现的全面综述强调了需要进一步研究它们的出现、环境归宿和毒性。这篇综述将欧洲化学协会关于 NBFR 的数据与其他科学信息联系起来,表明对于未纳入监测计划或研究的几种 NBFR 存在巨大的知识空白 (Zuiderveen, Slootweg, & de Boer, 2020).

溴化乙锭降解菌:从实验室凝胶电泳废物中鉴定溴化乙锭降解菌的研究突出了微生物生物修复在降解有毒物质中的潜力,为危险实验室废物的处置和处理提供了途径。本研究对能够降解众所周知的诱变剂的细菌分离株进行了表征,为实验室废物的更安全处置方法提供了见解 (Gandhi, Kesari, & Kumar, 2022).

抗氧化活性和环境归宿

抗氧化活性分析方法:对用于确定抗氧化活性的各种测试的批判性回顾强调了准确分析方法在研究中的重要性,涵盖了不同检测机制、适用性、优点和缺点。这篇综述为理解抗氧化剂分析的化学反应奠定了基础,这对于涉及氧化应激及其缓解的研究至关重要 (Munteanu & Apetrei, 2021).

防晒成分对环境的影响:调查常见防晒成分对环境的影响,包括对其在水源中检测的研究以及导致珊瑚礁白化的可能性,强调了化学应用中必要的生态考量。这项研究强调了环保替代品的重要性,以及减轻对水生生态系统不利影响的法规的必要性 (Schneider & Lim, 2019).

未来方向

作用机制

Target of Action

The primary target of 3-Ethoxy-2,6-difluorobenzyl bromide is the benzylic position of aromatic compounds . The benzylic position is a carbon atom adjacent to the aromatic ring, which is susceptible to various chemical reactions due to the resonance stabilization provided by the aromatic ring .

Mode of Action

3-Ethoxy-2,6-difluorobenzyl bromide interacts with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile, a species rich in electron density, attacks the benzylic position, leading to the displacement of the bromide ion . The reaction can proceed via an SN1 or SN2 pathway, depending on the nature of the substrate . For primary benzylic halides, the reaction typically follows an SN2 pathway, while secondary and tertiary benzylic halides react via an SN1 pathway .

Biochemical Pathways

For instance, it could serve as a synthetic intermediate in the production of more complex organic compounds .

Result of Action

The molecular and cellular effects of 3-Ethoxy-2,6-difluorobenzyl bromide’s action largely depend on the nature of the nucleophile involved in the substitution reaction and the resulting product. The compound’s ability to act as a synthetic intermediate could potentially lead to the formation of various biologically active compounds .

属性

IUPAC Name |

3-(bromomethyl)-1-ethoxy-2,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2O/c1-2-13-8-4-3-7(11)6(5-10)9(8)12/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBCLQFXQBQYLHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)F)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-2,6-difluorobenzyl bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

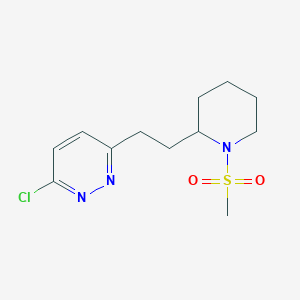

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzothiazolium, 2-[[3-[2-[4-(dimethylamino)phenyl]ethenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl]-3-methyl-, perchlorate (1:1)](/img/structure/B1399317.png)

![8-Oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B1399329.png)

![3-(4-Chlorophenyl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B1399330.png)

![4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane](/img/structure/B1399339.png)